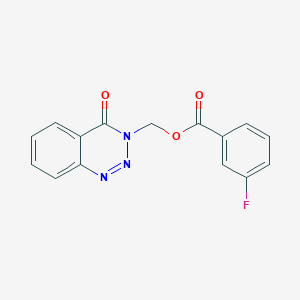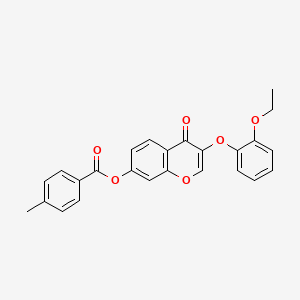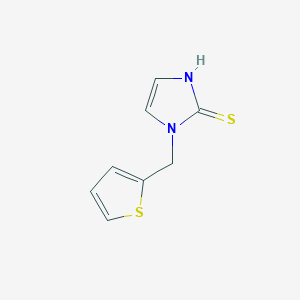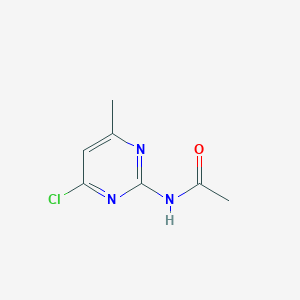![molecular formula C20H20N2O5S B2942570 3-(2-oxo-2-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 1448125-00-5](/img/structure/B2942570.png)
3-(2-oxo-2-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, a description of a chemical compound would include its molecular formula, structure, and other identifiers such as CAS number or IUPAC name. It might also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule and can be done using various spectroscopic techniques such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions .Physical And Chemical Properties Analysis
This would include information about the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as stability, reactivity, etc.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has led to the development of novel synthetic routes and the structural analysis of compounds with similar chemical moieties. For instance, the synthesis of new chemical entities through multicomponent reactions showcases the compound's role in creating structurally complex molecules with potential therapeutic or material applications (Indumathi, Kumar, & Perumal, 2007). Similarly, the study of their crystal structures provides insights into their molecular configurations, which is crucial for understanding their reactivity and interaction with biological targets or other materials (Jacobs, Chan, & O'Connor, 2013).
Anticancer and Antimicrobial Potential
Compounds containing phenylsulfonyl groups have been explored for their anticancer and antimicrobial properties. The design and synthesis of novel derivatives aim to develop potent and selective agents with reduced toxicity. For example, research has identified certain derivatives demonstrating significant cytotoxic effects against various cancer cell lines, highlighting the compound's potential as a scaffold for developing new anticancer agents (Redda, Gangapuram, Mochona, Mateeva, & Ardley, 2011). Furthermore, novel sulfone derivatives have shown promising antimicrobial activities, exceeding the activity of reference drugs in some cases, which suggests their application in combating microbial infections (Alsaedi, Farghaly, & Shaaban, 2019).
Material Science Applications
The compound's derivatives have also found applications in materials science, particularly in the development of photosensitive materials. The synthesis of photosensitive poly(benzoxazole) precursors, incorporating similar chemical structures, demonstrates the compound's utility in creating advanced materials with specific light-responsive properties (Ebara, Shibasaki, & Ueda, 2002).
Wirkmechanismus
Target of Action
The primary target of this compound is the LasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a mechanism of bacterial cell-cell communication that allows bacteria to monitor their population density and coordinate group behaviors .
Mode of Action
The compound interacts with its target by binding to the active site of the Pseudomonas aeruginosa quorum sensing LasR system . This interaction inhibits the quorum sensing system, thereby disrupting the bacteria’s ability to coordinate behaviors such as biofilm formation and virulence production .
Biochemical Pathways
The compound affects the quorum sensing pathways of Gram-negative bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms . By inhibiting these pathways, the compound can prevent behaviors such as biofilm formation, virulence production, and other pathogenesis .
Pharmacokinetics
The compound was found to have promising quorum-sensing inhibitor activities, suggesting it may have suitable bioavailability .
Result of Action
The result of the compound’s action is the inhibition of the LasB quorum sensing system in Gram-negative bacteria . This leads to a reduction in coordinated bacterial behaviors such as biofilm formation and virulence production . In addition, one of the compounds showed moderate anti-biofilm formation of Pseudomonas aeruginosa .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c23-19(13-22-17-10-4-5-11-18(17)27-20(22)24)21-12-6-7-15(21)14-28(25,26)16-8-2-1-3-9-16/h1-5,8-11,15H,6-7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJGZYFLJWLRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN2C3=CC=CC=C3OC2=O)CS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-2-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2942491.png)

![3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2942493.png)


![Ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2942497.png)
![3-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B2942498.png)





![2-Chloro-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]propan-1-one](/img/structure/B2942509.png)